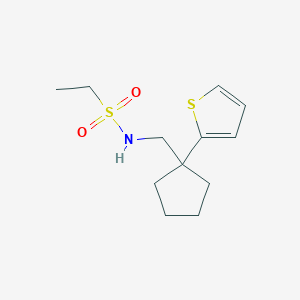![molecular formula C10H9N3OS B2587027 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 688793-42-2](/img/structure/B2587027.png)
3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrimidinones, which are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a pyridine ring (a six-membered ring with one nitrogen atom).
Synthesis Analysis
The synthesis of similar compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported in the literature . These compounds were synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents .科学的研究の応用
Anticancer Agents
Pyrido[2,3-d]pyrimidines, the class of compounds to which “3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one” belongs, have been identified as potential anticancer agents . They have shown a broad spectrum of activities, including antitumor effects . These compounds can target various cancer-related proteins such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Activity
Some pyrido[2,3-d]pyrimidines have demonstrated broad-spectrum antibacterial activity . For example, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a has shown significant antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg mL−1 .
Antifungal Activity
In addition to their antibacterial properties, some pyrido[2,3-d]pyrimidines also exhibit antifungal activity . The same compound, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, has shown reasonable antifungal activity with an MIC of 31.25 μg mL−1 .
CNS Depressive Activity
Pyrido[2,3-d]pyrimidines have been reported to have central nervous system (CNS) depressive activity . This suggests potential applications in the treatment of disorders related to the CNS.
Anticonvulsant Activity
These compounds have also shown anticonvulsant activity , indicating their potential use in the treatment of seizure disorders.
Antipyretic Activity
Pyrido[2,3-d]pyrimidines have demonstrated antipyretic (fever-reducing) activity , suggesting their potential use in managing fever symptoms.
作用機序
Target of Action
The compound 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is part of the pyrido[2,3-d]pyrimidine class of compounds . These compounds have been found to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The interaction of 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one with its targets leads to inhibition of these proteins, disrupting their normal function . This disruption can lead to changes in cellular processes, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
The biochemical pathways affected by 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one are numerous due to the wide range of targets. These pathways include those involved in cell growth, proliferation, and survival . The downstream effects of these disruptions can include apoptosis (cell death), cell cycle arrest, and inhibition of cell growth .
Pharmacokinetics
Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to have good drug-like properties . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its bioavailability .
Result of Action
The molecular and cellular effects of 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one’s action can include apoptosis, cell cycle arrest, and inhibition of cell growth . These effects are due to the compound’s interaction with its targets and the subsequent disruption of cellular processes .
特性
IUPAC Name |
3-cyclopropyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-9-7-2-1-5-11-8(7)12-10(15)13(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWGBCJORGTRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(NC2=S)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

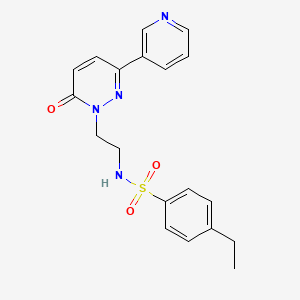
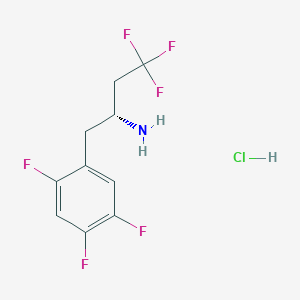
![8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586948.png)
![4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2586949.png)


![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2586952.png)
![(Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2586954.png)
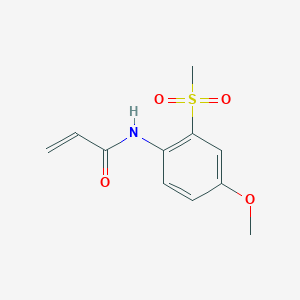
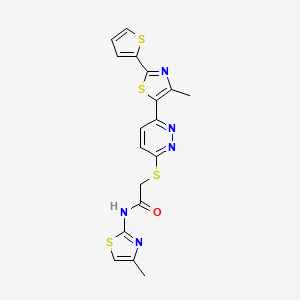
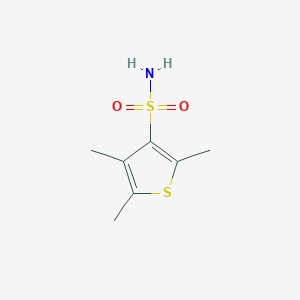
![1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2586962.png)
